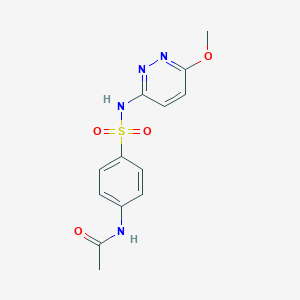
4'-(6-Methoxypyridazin-3-ylsulphamoyl)acetanilide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4'-(6-Methoxypyridazin-3-ylsulphamoyl)acetanilide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a sulfonamide derivative that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
作用機序
The exact mechanism of action of 4'-(6-Methoxypyridazin-3-ylsulphamoyl)acetanilide is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways in the body.
生化学的および生理学的効果
Studies have shown that 4'-(6-Methoxypyridazin-3-ylsulphamoyl)acetanilide exhibits various biochemical and physiological effects, including:
1. Inhibition of inflammation: This compound has been found to inhibit the production of inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
2. Induction of apoptosis: Research has shown that this compound induces apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for the development of new cancer therapies.
3. Reduction of oxidative stress: Studies have shown that 4'-(6-Methoxypyridazin-3-ylsulphamoyl)acetanilide reduces oxidative stress, making it a potential candidate for the treatment of oxidative stress-related diseases.
4. Inhibition of microbial growth: Research has shown that this compound inhibits the growth of various microorganisms, making it a potential candidate for the development of new antimicrobial agents.
実験室実験の利点と制限
One of the main advantages of using 4'-(6-Methoxypyridazin-3-ylsulphamoyl)acetanilide in laboratory experiments is its ability to exhibit various biochemical and physiological effects. This makes it a promising candidate for use in a wide range of scientific research studies. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
将来の方向性
There are many potential future directions for research on 4'-(6-Methoxypyridazin-3-ylsulphamoyl)acetanilide. Some of the possible areas of research include:
1. Further investigation into the mechanism of action of this compound.
2. Development of new synthetic methods for the production of this compound.
3. Investigation into the potential use of this compound in the treatment of various diseases, including cancer, inflammation, and oxidative stress-related diseases.
4. Development of new formulations of this compound for improved efficacy and reduced toxicity.
5. Investigation into the potential use of this compound as a new antimicrobial agent.
Conclusion:
In conclusion, 4'-(6-Methoxypyridazin-3-ylsulphamoyl)acetanilide is a promising candidate for use in scientific research due to its ability to exhibit various biochemical and physiological effects. While there are some limitations to its use, further research in this area may lead to the development of new therapies for a wide range of diseases.
合成法
The synthesis of 4'-(6-Methoxypyridazin-3-ylsulphamoyl)acetanilide involves the reaction of 6-methoxypyridazine-3-sulfonyl chloride with acetanilide in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain a high purity compound.
科学的研究の応用
4'-(6-Methoxypyridazin-3-ylsulphamoyl)acetanilide has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. Some of the potential applications of this compound include:
1. Anti-inflammatory activity: Studies have shown that 4'-(6-Methoxypyridazin-3-ylsulphamoyl)acetanilide exhibits anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
2. Anti-cancer activity: Research has shown that this compound exhibits anti-cancer activity, making it a potential candidate for the development of new cancer therapies.
3. Antioxidant activity: Studies have shown that 4'-(6-Methoxypyridazin-3-ylsulphamoyl)acetanilide exhibits antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases.
4. Antimicrobial activity: Research has shown that this compound exhibits antimicrobial activity, making it a potential candidate for the development of new antimicrobial agents.
特性
CAS番号 |
127-75-3 |
|---|---|
製品名 |
4'-(6-Methoxypyridazin-3-ylsulphamoyl)acetanilide |
分子式 |
C13H14N4O4S |
分子量 |
322.34 g/mol |
IUPAC名 |
N-[4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C13H14N4O4S/c1-9(18)14-10-3-5-11(6-4-10)22(19,20)17-12-7-8-13(21-2)16-15-12/h3-8H,1-2H3,(H,14,18)(H,15,17) |
InChIキー |
IPJUXBSYTYFATD-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(C=C2)OC |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(C=C2)OC |
その他のCAS番号 |
127-75-3 |
溶解性 |
22.1 [ug/mL] |
同義語 |
N-acetylsulfamethoxypyridazine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,6-Dioxaspiro[2.5]octane](/img/structure/B90491.png)
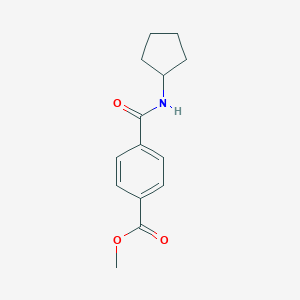
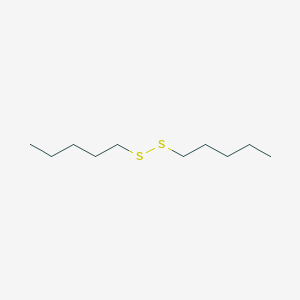
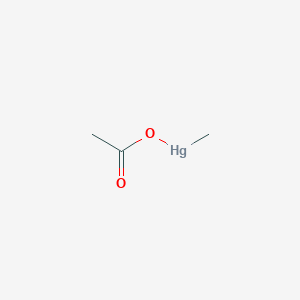
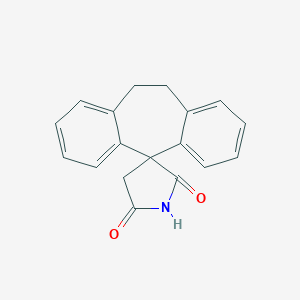
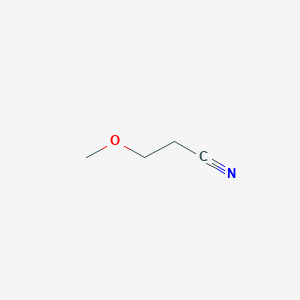
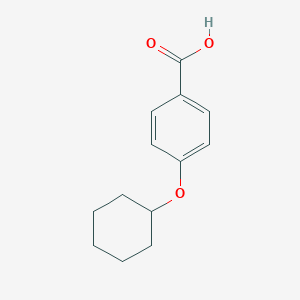
![Dibenzo[bc,ef]coronene](/img/structure/B90524.png)
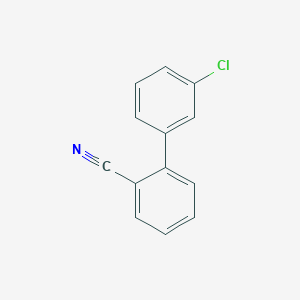

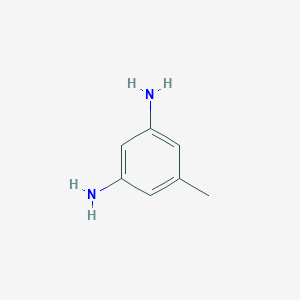
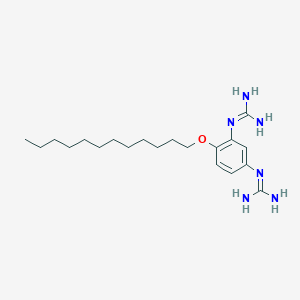

![Naphtho[2,1-g][1,3]benzodioxole](/img/structure/B90616.png)